methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Description
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate (commonly referred to as 5F-MDMB-PINACA or 5F-ADB) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. First identified in 2017, it has been linked to severe adverse effects in humans, including neurotoxicity and cardiovascular complications . Structurally, it features a methyl ester group, a 5-fluoropentyl chain attached to the indazole core, and a chiral (2S)-3,3-dimethylbutanoate backbone. These modifications enhance its binding affinity to cannabinoid type 1 (CB1) receptors, contributing to its high psychoactive potency . The compound’s emergence aligns with trends in clandestine drug design, where fluorination of alkyl chains and stereochemical optimization are employed to evade legal restrictions while maximizing biological activity .
Properties
Molecular Formula |
C20H28FN3O3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)23-24(16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m1/s1 |
InChI Key |
HCNWBGYBBSHBPL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(5-Fluoropentyl)indazole-3-carboxylic Acid
Method 1: Direct N-Alkylation of Indazole-3-Carboxylic Acid
Indazole-3-carboxylic acid is alkylated with 1-bromo-5-fluoropentane under basic conditions:
- Reaction Setup :
- Indazole-3-carboxylic acid (1 equiv) dissolved in DMF at 0°C.
- NaH (3 equiv) added to deprotonate the indazole nitrogen.
- 1-Bromo-5-fluoropentane (1.3 equiv) introduced dropwise.
- Stirred at 0°C for 18 hours.
- Workup :
- Quenched with H₂O, acidified to pH 1–2 with HCl.
- Extracted with ethyl acetate, dried over MgSO₄, and concentrated.
Method 2: Nitro Reduction and Cyclization
An alternative route from 2-nitroacetophenone derivatives involves:
- Nitration of acetophenone to 2-nitro-5-fluoropentylacetophenone.
- Reduction with Fe/NH₄Cl to 2-amino-5-fluoropentylacetophenone.
- Cyclization with hydrazine to form the indazole core.
Amide Coupling to Install the Amino Acid Ester
The carboxylic acid (Intermediate A) is coupled to methyl (2S)-2-amino-3,3-dimethylbutanoate (Intermediate B) via peptide bond formation.
Activation and Coupling Reagents
Method 1: TBTU/TEA-Mediated Coupling
- Conditions :
- Intermediate A (1 equiv) dissolved in acetonitrile.
- TBTU (1.1–1.5 equiv) and triethylamine (3 equiv) added.
- Intermediate B (1.1 equiv) introduced, stirred at room temperature for 12–24 hours.
Method 2: EDC/HOBt-Mediated Coupling
- Conditions :
- Intermediate A (1 equiv) in DMF.
- EDC (1.1 equiv) and HOBt (1.1 equiv) activate the carboxylic acid.
- Intermediate B (1.1 equiv) added, stirred at 0°C to room temperature.
Stereochemical Control and Chiral Purity
The (2S)-configuration of the tert-leucine ester is critical for cannabinoid receptor binding. Two strategies ensure enantiomeric purity:
Use of Chiral Amino Acid Derivatives
Methyl (2S)-2-amino-3,3-dimethylbutanoate is commercially available or synthesized via:
Racemization Mitigation During Coupling
- Low-Temperature Conditions : Coupling at 0°C minimizes epimerization.
- Short Reaction Times : Monitoring via LC-MS to terminate reactions at >95% conversion.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
- ¹H NMR : Key peaks include indazole aromatic protons (δ 7.2–8.3 ppm), tert-butyl singlet (δ 1.1 ppm), and fluoropentyl multiplet (δ 4.4–4.6 ppm).
- LC-MS : [M+H]⁺ m/z calculated 434.2, observed 434.3.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|---|
| TBTU/TEA Coupling | TBTU, TEA, ACN | 73–97 | >98 | Moderate |
| EDC/HOBt Coupling | EDC, HOBt, DMF | 65–89 | >95 | High |
| Enzymatic Resolution | Lipase, Organic Solvent | 40–60 | >99 | Excellent |
Industrial-Scale Considerations
Cost-Effective Alkylation
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluoropentyl side chain can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different side chains.
Scientific Research Applications
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and to study the structure-activity relationships of synthetic cannabinoids.
Biology: Investigated for its effects on cannabinoid receptors and its potential therapeutic applications.
Medicine: Explored as a potential treatment for various conditions, including pain, inflammation, and neurological disorders.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and leading to various effects, such as pain relief, anti-inflammatory effects, and changes in mood and perception.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1 4F-MDMB-BINACA (Methyl (2S)-2-{[1-(4-Fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate)
- Key Differences : The primary distinction lies in the fluorinated alkyl chain length: 5F-MDMB-PINACA has a 5-fluoropentyl group, whereas 4F-MDMB-BINACA has a shorter 4-fluorobutyl chain .
- Pharmacological Impact : Longer fluorinated chains increase lipophilicity, prolonging metabolic half-life and enhancing blood-brain barrier penetration. This likely explains 5F-MDMB-PINACA’s higher reported potency in user studies compared to its 4-fluorobutyl analogue .
- Metabolism : Both compounds undergo ester hydrolysis and oxidative defluorination, but the 5-fluoropentyl chain may produce more persistent metabolites, contributing to delayed toxicity .
2.2 Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Structural Contrast: This compound (from ) lacks the indazole-carboxamide moiety critical for CB1 receptor binding. Instead, it features a trifluoroethylamino group and a simpler ester backbone.
- Functional Implications: The trifluoroethyl group enhances metabolic stability compared to fluorinated alkyl chains in SCRAs, but its lack of aromatic pharmacophores renders it pharmacologically inert in cannabinoid receptor assays .
- Synthesis : Both compounds employ similar synthetic strategies, such as amine acylation in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) as a base. However, 5F-MDMB-PINACA requires indazole-3-carbonyl chloride intermediates, which are absent here .
2.3 [2-(5-Bromothiophen-2-yl)-2-oxoethyl] (2S)-2-(Furan-2-carbonylamino)-3-methylbutanoate
- Structural Variations : This compound (from ) replaces the indazole core with thiophene and furan heterocycles. The ester linkage remains, but the absence of the indazole ring eliminates CB1 receptor affinity.
- Activity: Such derivatives are typically explored in medicinal chemistry for non-cannabinoid targets (e.g., enzyme inhibitors), underscoring the indazole moiety’s critical role in SCRAs .
Comparative Data Table
Research Findings and Trends
- Fluorination Effects: Fluorination at terminal positions (e.g., 5-fluoropentyl) in SCRAs delays cytochrome P450-mediated degradation, increasing bioavailability and potency. This trend is evident in 5F-MDMB-PINACA’s dominance in illicit markets compared to non-fluorinated analogues .
- Stereochemical Specificity : The (2S)-chiral center in 5F-MDMB-PINACA is crucial for receptor interaction. Enantiomeric impurities (e.g., (2R)-forms) reduce potency, as observed in chiral separation studies of related indazole-carboxamides .
- Regulatory Challenges : Structural parallels between 5F-MDMB-PINACA and pesticides () highlight difficulties in regulating dual-use chemicals. For instance, ester functionalities are common in both SCRAs and sulfonylurea herbicides, complicating legal classification .
Biological Activity
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate, commonly known as 5F-MDMB-PINACA, is a synthetic cannabinoid receptor agonist that has gained attention due to its potent biological activity and potential health risks associated with its use. This article provides a comprehensive overview of its biological activity, including pharmacological effects, receptor interactions, and findings from various studies.
Chemical Structure and Classification
5F-MDMB-PINACA belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound's structure includes:
- Indazole core : A bicyclic structure that is critical for its interaction with cannabinoid receptors.
- 5-Fluoropentyl side chain : Enhances binding affinity and potency.
- Dimethylbutanoate moiety : Contributes to its lipophilicity and pharmacokinetic properties.
The systematic name of the compound reflects these structural features: methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate.
Receptor Binding Affinity
5F-MDMB-PINACA primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it exhibits a high binding affinity for these receptors, leading to various physiological effects:
- CB1 Receptor : Predominantly located in the central nervous system (CNS), activation of CB1 receptors by 5F-MDMB-PINACA results in psychoactive effects similar to those of THC, including euphoria and altered sensory perception.
- CB2 Receptor : Found mainly in peripheral tissues and the immune system, CB2 receptor activation is linked to anti-inflammatory effects. However, the psychoactive effects are primarily attributed to CB1 receptor activation.
In Vivo Effects
Studies utilizing rodent models have demonstrated that 5F-MDMB-PINACA produces a range of behavioral and physiological effects consistent with cannabinoid activity:
- Hypothermia : A significant drop in body temperature was observed following administration, a classic response associated with cannabinoid use.
- Analgesia : The compound has been shown to reduce pain perception.
- Sedation : Reduced locomotor activity and catalepsy were noted in subjects treated with 5F-MDMB-PINACA.
Comparative Analysis of Synthetic Cannabinoids
The following table summarizes key pharmacological characteristics of 5F-MDMB-PINACA compared to other synthetic cannabinoids:
| Compound Name | CB1 Affinity | CB2 Affinity | Hypothermic Effect | Analgesic Effect | Sedative Effect |
|---|---|---|---|---|---|
| 5F-MDMB-PINACA | High | Moderate | Yes | Yes | Yes |
| JWH-018 | High | Low | Yes | Moderate | Yes |
| AB-FUBINACA | Very High | Moderate | Yes | Yes | Moderate |
Risk Assessment Reports
A risk assessment conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted several health risks associated with 5F-MDMB-PINACA. The report noted increased incidents of adverse reactions among users, including severe anxiety, paranoia, and cardiovascular issues .
Pharmacokinetics
Limited pharmacokinetic data are available for 5F-MDMB-PINACA due to the challenges in studying synthetic cannabinoids in human subjects. Most insights come from animal studies or anecdotal reports. Initial findings suggest rapid absorption and distribution within the body, leading to quick onset of effects .
Q & A
What synthetic methodologies are optimal for preparing methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The synthesis of structurally similar compounds (e.g., methyl esters with fluorinated alkyl chains) involves multi-step protocols, including amide coupling and purification via reverse-phase chromatography. For example, in the synthesis of methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate, methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride was reacted with trifluoromethyl sulfonate derivatives in tetrahydrofuran (THF) under nitrogen at 60°C for 27 hours, followed by C18 column purification (acetonitrile/water) . Key optimizations include:
- Temperature control : Prolonged heating (e.g., 60°C) ensures complete reaction but may require monitoring for decomposition.
- Purification : Reverse-phase chromatography effectively removes unreacted starting materials and salts.
- Solvent selection : Polar aprotic solvents like THF or DMF enhance solubility of intermediates.
How can researchers validate the structural identity of this compound using advanced analytical techniques?
Basic Research Question
Structural validation requires a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography:
- GC-MS/EI-MS : Electron ionization (70 eV) generates characteristic fragments (e.g., m/z 383.42 for the molecular ion) and MS/MS spectra for confirmatory analysis .
- HPLC/LCMS : Retention times (e.g., 4.95–10.31 min) and co-elution with internal standards (e.g., 5F-MDMB-PICA) help identify impurities .
- NMR : Key signals include the methyl ester (δ ~3.7 ppm), fluoropentyl chain (δ ~4.5 ppm for F-CH2), and indazole carbonyl (δ ~165 ppm in 13C NMR).
What challenges arise in interpreting chromatographic data for this compound, particularly when analyzing seized materials or biological fluids?
Advanced Research Question
Complex matrices (e.g., biological fluids) introduce interfering peaks, requiring stringent method validation:
- Co-eluting substances : Uncontrolled substances (e.g., peaks at 9.84–10.31 min) may overlap with the target analyte, necessitating high-resolution GC-MS or LC-HRMS .
- Internal standards : Use of deuterated analogs (e.g., 5F-MDMB-PICA-d9) improves quantification accuracy in seized materials .
- Sample preparation : Acid/base extraction followed by solid-phase extraction (SPE) reduces matrix effects but must be optimized to avoid hydrolysis of the methyl ester .
How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) for this compound be resolved?
Advanced Research Question
Discrepancies between binding affinity (e.g., CB1/CB2 receptor assays) and functional activity (e.g., cAMP inhibition) may stem from:
- Metabolite interference : In vitro assays may not account for in vivo metabolic products (e.g., hydrolyzed carboxylic acid derivatives) .
- Assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter ligand-receptor kinetics.
- Allosteric modulation : Non-competitive binding at secondary sites may explain divergent results.
What strategies are recommended for studying the metabolic pathways of this compound in vivo?
Advanced Research Question
Metabolic profiling requires:
- Stable isotope labeling : Incorporation of 13C or 15N into the fluoropentyl or indazole moieties tracks biotransformation pathways .
- High-resolution mass spectrometry (HRMS) : Identifies phase I (hydrolysis, defluorination) and phase II (glucuronidation) metabolites .
- In vitro models : Hepatocyte or microsomal incubations predict hepatic clearance and enzyme kinetics (e.g., CYP450 isoforms).
How can researchers address discrepancies in reported solubility and stability data for this compound?
Basic Research Question
Variability in solubility/stability studies often arises from:
- Solvent polarity : The compound’s methyl ester and fluorinated chain confer lipophilicity, requiring DMSO or ethanol for dissolution. Aqueous solubility should be tested at physiological pH (7.4) .
- Degradation pathways : Hydrolysis of the ester bond under acidic/alkaline conditions necessitates stability studies in buffers (pH 1–9) at 37°C .
- Analytical validation : Use of diode-array detection (DAD) in HPLC ensures purity assessments account for degradation products .
What computational tools are effective for predicting the binding affinity of this compound to cannabinoid receptors?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions:
- Ligand preparation : Optimize protonation states (e.g., indazole nitrogen) using tools like Schrödinger’s Epik.
- Receptor homology modeling : CB1/CB2 crystal structures (PDB: 5TGZ, 5XRA) guide docking studies.
- Free energy calculations : MM-GBSA or MM-PBSA methods quantify binding energy contributions from fluoropentyl hydrophobic interactions .
How should researchers design dose-response studies to assess the compound’s neurotoxicological effects?
Advanced Research Question
Key considerations include:
- In vitro models : Differentiated neuronal cells (e.g., SH-SY5Y) exposed to 0.1–100 µM doses, with endpoints like mitochondrial stress (MTT assay) and ROS production .
- In vivo models : Rodent studies using intraperitoneal administration (0.1–10 mg/kg) and behavioral assays (e.g., open field, rotarod) .
- Biomarkers : Plasma LC-MS/MS quantification of the compound and metabolites correlates exposure with neurotoxicity .
What analytical pitfalls occur when quantifying this compound in multi-component mixtures, and how can they be mitigated?
Advanced Research Question
Common issues and solutions:
- Ion suppression in MS : Matrix effects from biological samples are reduced using isotopic internal standards .
- Chromatographic tailing : Addition of 0.1% formic acid to mobile phases improves peak symmetry in reverse-phase HPLC .
- False positives : Confirmatory analysis via multiple reaction monitoring (MRM) transitions or orthogonal techniques (e.g., NMR) .
How can the stereochemical integrity of the (2S)-configured methyl ester be preserved during synthesis and storage?
Basic Research Question
Racemization risks are minimized by:
- Low-temperature reactions : Avoiding prolonged heating (>60°C) during amide coupling .
- Acidic storage conditions : Stabilization at pH 4–6 in inert solvents (e.g., acetonitrile) prevents base-catalyzed ester hydrolysis .
- Chiral HPLC : Regular purity checks using chiral stationary phases (e.g., Chiralpak AD-H) ensure enantiomeric excess >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
